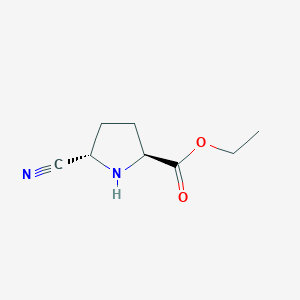

ethyl (5S)-5-cyano-L-prolinate

Descripción

Significance of Chiral Proline Derivatives in Contemporary Chemical Biology

Chiral proline derivatives are of paramount importance in chemical biology and medicinal chemistry due to their conformational rigidity and role in shaping peptide structures. researchgate.netnih.govrsc.org Proline's unique cyclic structure imposes significant constraints on the backbone of peptides, influencing their folding and biological activity. nih.govrsc.org This has led to extensive research into proline analogues as tools to modulate the structure and function of peptides and as scaffolds for the development of new therapeutic agents. researchgate.netnih.gov

The chirality of these derivatives is crucial, as the spatial arrangement of substituents dramatically affects their biological and chemical properties. Enantiomerically pure proline derivatives are essential for creating stereochemically precise molecules, a critical factor for therapeutic efficacy and target specificity in drug development. Researchers are increasingly recognizing the importance of D-amino acids, the chiral counterparts to the naturally occurring L-amino acids, in various biological systems. researchgate.net The unique properties of proline and its derivatives make them valuable for studying metabolism in both prokaryotic and eukaryotic cells and for synthesizing compounds with desired biological or industrial applications. researchgate.net

The Unique Structural and Stereochemical Attributes of Ethyl (5S)-5-Cyano-L-Prolinate

This compound is distinguished by its specific stereochemistry and the presence of key functional groups. The "(5S)" designation indicates the specific spatial orientation at the 5th position of the proline ring, which, in conjunction with the "(2S)" configuration at the 2nd position, defines its unique three-dimensional structure. This precise stereochemical arrangement is critical for its role in asymmetric synthesis, where it can direct the formation of specific stereoisomers.

The molecule's structure includes a cyano group (-C≡N) and an ethyl ester group (-COOCH₂CH₃) attached to the pyrrolidine (B122466) ring. The cyano group, being an electron-withdrawing group, can influence the reactivity of the molecule. acs.org The ethyl ester is generally more stable to hydrolysis compared to a methyl ester, which can be advantageous in certain reaction conditions. These functional groups provide multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Stereochemistry | (2S, 5S) |

| Key Functional Groups | Cyano (-C≡N), Ethyl Ester (-COOCH₂CH₃) |

Overview of Research Trajectories for Cyano-Substituted L-Prolinates

Research into cyano-substituted L-prolinates has followed several key trajectories, driven by their potential in both synthetic chemistry and biological applications. The development of these compounds is closely tied to advancements in asymmetric synthesis and the use of proline-based organocatalysts.

One major area of investigation is their use as chiral building blocks in the synthesis of complex molecules, particularly for pharmaceutical applications. The specific stereochemistry of compounds like this compound makes them valuable starting materials for creating enantiomerically pure products. Historical patent literature from the 1980s shows early interest in methods for synthesizing proline esters.

Another significant research direction involves their application in asymmetric catalysis. L-proline and its derivatives are known to catalyze various chemical reactions with high enantioselectivity. researchgate.net Studies have demonstrated that L-proline-derived compounds can catalyze multicomponent reactions to produce complex heterocyclic systems with high stereoselectivity.

More recently, the biological activities of cyano-substituted prolinates have come under scrutiny. For instance, research into cis-5-phenyl proline scaffolds has provided insights into their potential as enzyme inhibitors, highlighting the importance of their structural features in determining biological activity. The introduction of a cyano group can also influence a molecule's interaction with biological targets. acs.org

Table 2: Common Synonyms for this compound

| Synonym |

| (2S,5S)-ethyl 5-cyanopyrrolidine-2-carboxylate calpaclab.com |

| L-Proline, 5-cyano-, ethyl ester, (5S)- |

| (5S)-5-cyano-L-proline ethyl ester |

| ethyl (2S,5S)-5-cyano-2-pyrrolidinecarboxylate |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPRYWGHOIXWPQ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457533 | |

| Record name | Ethyl (5S)-5-cyano-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435274-88-7 | |

| Record name | Ethyl (5S)-5-cyano-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Ethyl 5s 5 Cyano L Prolinate and Analogous Pyrrolidine Systems

Enantioselective Synthesis Strategies for (5S)-Stereoisomers

Achieving the desired (5S)-configuration is paramount in the synthesis of ethyl (5S)-5-cyano-L-prolinate. This is accomplished through various enantioselective strategies that either guide the stereochemical outcome of a reaction or separate a desired enantiomer from a racemic mixture.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to induce stereoselectivity. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

One of the most well-established classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org In a hypothetical application for a proline derivative, an N-acyl oxazolidinone could be used to direct the diastereoselective alkylation or functionalization at the C5 position of a suitable proline precursor. The steric hindrance provided by the substituents on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. wikipedia.org

Another prominent class of auxiliaries includes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are themselves derived from proline and glutamic acid, respectively. wikipedia.org These are typically used to form chiral hydrazones with aldehydes or ketones, which can then undergo diastereoselective alkylation.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylation reactions | Steric hindrance from substituents directs electrophile approach. wikipedia.org |

| SAMP/RAMP | Asymmetric alkylation of ketones/aldehydes | Formation of a chiral hydrazone followed by diastereoselective metalation and alkylation. wikipedia.org |

| Camphorsultam | Diels-Alder reactions, Alkylation | Steric shielding of one face of the attached acyl group. rsc.org |

Organocatalytic Asymmetric Synthesis Utilizing L-Proline

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, with L-proline and its derivatives being among the most studied catalysts. mdpi.com These catalysts often operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react with high stereoselectivity. beilstein-journals.org

L-proline itself can catalyze a variety of reactions, including aldol, Mannich, and Michael additions, which are fundamental for building complex chiral molecules. mdpi.com The synthesis of functionalized pyrrolidines often relies on these transformations. For example, an organocatalytic conjugate addition of aldehydes to nitro-olefins can generate highly functionalized intermediates that can be cyclized to form substituted pyrrolidines with excellent stereocontrol. nih.gov

In the context of pyrrolidine (B122466) ring formation, proline-catalyzed reactions can establish multiple stereocenters in a single step. The development of enantioselective anti-Mannich-type reactions catalyzed by pyrrolidine derivatives like (R)-3-pyrrolidinecarboxylic acid highlights the tunability of this approach, affording products with high diastereoselectivity (anti/syn up to >99:1) and enantioselectivity (up to >99% ee). acs.org

Table 2: L-Proline Catalyzed Asymmetric Reactions for Pyrrolidine Synthesis

| Reaction Type | Catalyst | Key Intermediate | Stereochemical Outcome | Ref |

|---|---|---|---|---|

| Mannich Reaction | L-Proline | Chiral enamine | High diastereo- and enantioselectivity | acs.org |

| Michael Addition | Diarylprolinol silyl (B83357) ether | Chiral enamine | High enantioselectivity (up to 85% ee) | beilstein-journals.org |

| Aldol Reaction | L-Proline | Chiral enamine | High enantioselectivity | mdpi.com |

Lipase-Catalyzed Resolution and Biotechnological Routes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. nih.govcapes.gov.br In a kinetic resolution, one enantiomer of a racemic starting material reacts much faster than the other in the presence of a chiral catalyst (the enzyme), allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.

For proline esters, lipases can selectively hydrolyze one enantiomer of a racemic mixture. nih.gov For instance, Candida antarctica lipase (B570770) B (CAL-B) has been shown to be highly effective for the resolution of N-protected proline derivatives, achieving enantiomeric ratios (E) well over 100. elsevierpure.com This process would yield one enantiomer as the unreacted ester (e.g., this compound) and the other as the hydrolyzed carboxylic acid, both in high enantiomeric purity. Lipases from Pseudomonas cepacia (lipase PS) and Candida antarctica lipase A (CAL-A) have also shown complementary behavior in the N-acylation of proline esters. researchgate.net

More advanced biotechnological routes involve the use of engineered enzymes to create chiral pyrrolidines directly. Recent research has demonstrated the development of engineered cytochrome P411 variants that can catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good to excellent enantioselectivity (up to 99:1 er) and efficiency. acs.orgescholarship.orgnih.govcaltech.edu This "new-to-nature" enzymatic reaction provides a direct and concise route to chiral N-heterocycles from simple precursors. nih.gov

Functionalization and Derivatization of Proline and Pyrrolidine Scaffolds

The synthesis of this compound involves not only the formation of the chiral pyrrolidine ring but also the specific introduction of the cyano group at the C5 position.

Cyanation Reactions of Proline Derivatives

The introduction of a nitrile (cyano) group is a key transformation in organic synthesis, as nitriles are versatile intermediates that can be converted into amines, carboxylic acids, and other functional groups. wikipedia.org

One of the most classic methods for synthesizing α-aminonitriles is the Strecker synthesis. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction typically involves a one-pot, three-component reaction between an aldehyde, ammonia, and a cyanide source (like KCN or TMSCN). wikipedia.org L-proline itself has been effectively used as an organocatalyst for the Strecker reaction, yielding α-aminonitriles in good to excellent yields. researchgate.net To synthesize a 5-cyanoproline derivative, a suitable precursor such as a cyclic imine derived from glutamic acid could undergo a Strecker-type reaction.

Another relevant method is the Rosenmund–von Braun reaction, which involves the cyanation of an aryl or vinyl halide using copper(I) cyanide. wikipedia.orgthieme-connect.de Interestingly, L-proline has been identified as an effective ligand or promoter for this reaction, allowing it to proceed at lower temperatures and with excellent functional group compatibility. thieme-connect.de A proline derivative containing a suitable leaving group at the C5 position could potentially be a substrate for such a copper-catalyzed cyanation.

Direct nucleophilic substitution (SN2) is also a viable strategy, where a precursor with a good leaving group (e.g., a tosylate or halide) at the C5 position reacts with a cyanide salt. The success of this approach depends on the stereoselective synthesis of the precursor with the correct configuration for an SN2 inversion or retention pathway.

Mannich and Related Condensation Reactions for Pyrrolidine Ring Formation

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, which is an essential precursor for many nitrogen-containing heterocycles, including pyrrolidines. Organocatalytic, asymmetric versions of the Mannich reaction are particularly powerful for constructing chiral pyrrolidine scaffolds. nih.govacs.org

In a typical proline-catalyzed Mannich reaction, proline reacts with a ketone or aldehyde to form a nucleophilic enamine. This chiral enamine then adds to an electrophilic imine in a highly stereocontrolled fashion. acs.org The resulting Mannich adduct can then undergo further transformations, such as intramolecular cyclization, to yield the pyrrolidine ring. For example, a one-pot three-component reaction of a bromo-aldehyde, acetone, and an amine, catalyzed by proline, can lead directly to 2-substituted pyrrolidine derivatives.

Recent advancements have combined organocatalysis with metal catalysis in cascade reactions. For instance, a one-pot nitro-Mannich/hydroamination cascade has been developed for the highly enantioselective synthesis of trisubstituted pyrrolidines. nih.govacs.org This approach utilizes an asymmetric bifunctional organocatalyst for the initial Mannich reaction, followed by a gold-catalyzed hydroamination to complete the ring formation, affording products in good yields with excellent diastereo- and enantioselectivities. nih.govacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| L-Proline |

| Evans Oxazolidinones |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) |

| (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) |

| Camphorsultam |

| trans-2-Phenyl-1-cyclohexanol |

| N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester |

| Diarylprolinol silyl ether |

| (R)-3-pyrrolidinecarboxylic acid |

| Candida antarctica lipase B (CAL-B) |

| Pseudomonas cepacia lipase (lipase PS) |

| Candida antarctica lipase A (CAL-A) |

| Potassium cyanide (KCN) |

| Trimethylsilyl cyanide (TMSCN) |

Multicomponent Reactions and One-Pot Protocols for Cyano-Prolinate Synthesis

One of the most well-established MCRs for the synthesis of α-amino acids is the Strecker synthesis. masterorganicchemistry.commdpi.com This reaction typically involves an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. masterorganicchemistry.commdpi.com A plausible adaptation of this methodology for the synthesis of a cyano-prolinate precursor could involve a cyclic imine derived from a proline precursor. The development of catalytic asymmetric Strecker reactions has further enhanced the utility of this method for producing enantiomerically enriched amino acids. nih.gov

Another relevant approach involves the [3+2] cycloaddition of azomethine ylides with dipolarophiles, which is a powerful tool for constructing the pyrrolidine ring. arkat-usa.org A one-pot, three-component synthesis of highly functionalized pyrrolidines can be achieved through the reaction of an amino acid (such as proline), an aldehyde, and a dipolarophile. arkat-usa.org To incorporate a cyano group at the 5-position, a suitably functionalized starting material or a subsequent cyanation step would be necessary.

Catalytic cyanation reactions represent a viable one-pot strategy for the conversion of functionalized proline esters. For instance, palladium-catalyzed cyanation of aryl halides has been well-established, and similar methodologies could potentially be adapted for the cyanation of a suitable proline derivative. nih.gov Nickel-catalyzed cyanation reactions have also emerged as a powerful tool. nih.gov

The table below summarizes various multicomponent and one-pot reaction strategies that could be conceptually applied or adapted for the synthesis of cyano-pyrrolidine derivatives.

| Reaction Type | Key Reactants | Potential Product | Key Features | Reference |

| Strecker Synthesis | Cyclic imine precursor, Cyanide source (e.g., KCN, TMSCN) | α-Aminonitrile precursor to 5-cyanoproline | Well-established for α-amino acid synthesis; potential for asymmetric catalysis. | masterorganicchemistry.commdpi.comnih.gov |

| [3+2] Cycloaddition | Proline, Aldehyde, Dipolarophile | Functionalized pyrrolizine | Efficient for constructing pyrrolidine rings; requires functionalization for cyano group. | arkat-usa.org |

| Catalytic Cyanation | Functionalized proline ester (e.g., with a leaving group at C5) | This compound | Direct introduction of the cyano group; various catalytic systems available (Pd, Ni). | nih.govnih.gov |

| One-pot Oxidation-Cyanation | Proline derivative | Cyanated proline derivative | Avoids direct handling of toxic cyanogen (B1215507) halides by using reagents like N-chlorosuccinimide and Zn(CN)₂. |

Green Chemistry Principles in Cyano-Prolinate Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. The synthesis of this compound can benefit from the application of these principles through the use of greener solvents, alternative energy sources, and catalytic methods that improve atom economy.

One of the cornerstones of green chemistry is the use of environmentally benign solvents. Traditional organic solvents often pose health and environmental hazards. Research into greener alternatives has identified deep eutectic solvents (DES) as promising media for organic reactions. mdpi.combeilstein-journals.org L-proline itself can be a component of natural deep eutectic solvents (NaDES), which can act as both the solvent and the catalyst for a reaction. mdpi.comresearchgate.net For instance, L-proline-based NaDES have been effectively used in Knoevenagel condensation reactions. mdpi.comresearchgate.net The application of such solvent systems to the synthesis of proline derivatives could significantly reduce the reliance on volatile organic compounds.

| Green Solvent System | Components | Potential Application | Advantages | Reference |

| L-proline-based NaDES | L-proline, Hydrogen bond donor (e.g., glycerol, oxalic acid) | Solvent and catalyst for proline derivative synthesis | Biodegradable, low cost, recyclable, can enhance reaction rates. | mdpi.combeilstein-journals.orgresearchgate.net |

| Hydrophobic DES | L-proline, Carboxylic acids | Reactions involving non-polar substrates | Low aqueous solubility, tunable structures, sustainable alternative to conventional organic solvents. | acs.org |

Microwave-assisted synthesis is another green technology that can accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various pyrrolidine derivatives, suggesting its potential applicability for the synthesis of this compound. researchgate.netresearchgate.net The use of microwave irradiation can enhance the efficiency of the synthetic process, reducing energy consumption and potentially minimizing side reactions.

The development of catalytic methods is also central to green chemistry as it reduces the generation of stoichiometric waste. The use of organocatalysts, such as L-proline and its derivatives, in multicomponent reactions is a prime example of a green synthetic strategy. researchgate.net Furthermore, employing non-toxic and readily available cyanide sources in cyanation reactions contributes to a safer and more sustainable process. For example, the use of potassium ferrocyanide as a cyanide source in palladium-catalyzed cyanations offers a less toxic alternative to other cyanide reagents. mdpi.com

Iii. Rigorous Structural and Conformational Analysis of Ethyl 5s 5 Cyano L Prolinate and Derivatives

Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic techniques are indispensable for elucidating the complex structural and dynamic features of proline derivatives. These methods provide detailed information on atomic connectivity, functional groups, and the spatial arrangement of atoms, which is crucial for assigning stereochemistry and understanding conformational equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of proline-containing molecules in solution. copernicus.org The proline ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations, known as Cγ-exo (up) and Cγ-endo (down), which interconvert on a picosecond timescale. nih.gov Additionally, the peptide bond preceding a proline residue can exist as either a cis or trans isomer, with a high energy barrier for interconversion that occurs on the timescale of seconds to minutes. nih.govnih.gov

The conformational state of the pyrrolidine (B122466) ring and the geometry of the prolyl amide bond can be determined by analyzing several NMR parameters:

Chemical Shifts: The chemical shifts of the proline ring protons (Hα, Hβ, Hγ, Hδ) are sensitive to the ring pucker and the cis/trans isomerization state. nih.gov

Vicinal Coupling Constants (³J): The coupling constants between adjacent protons, particularly ³J(Hα, Hβ), provide information about the dihedral angles within the ring, which can be related to the ring's pucker using Karplus-type equations. nih.gov

Nuclear Overhauser Effect (NOE): NOE data reveals through-space proximity between protons. For instance, a strong NOE signal between Hα of proline and Hα of the preceding residue is characteristic of a trans amide bond, while a strong signal between the Hα protons of the two residues indicates a cis conformation. nih.gov

In N-acetylated proline derivatives, the trans isomer is often more dominant. nih.gov The specific conformation of ethyl (5S)-5-cyano-L-prolinate can be analyzed by computer simulation of its proton NMR (¹H-NMR) spectrum to separate the signals corresponding to different isomers and conformers present in solution. nih.gov

Table 1: Representative ¹H-NMR Spectroscopic Data for Proline Ring Protons

| Proton | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| Hα | 3.8 - 4.5 | Sensitive to ring pucker and cis/trans isomerism. |

| Hβ | 1.8 - 2.4 | Coupling constants with Hα and Hγ inform on ring conformation. |

| Hγ | 1.9 - 2.2 | Chemical shifts and couplings are influenced by substituents and pucker. |

| Hδ | 3.3 - 3.8 | Sensitive to the electronic environment of the nitrogen atom. |

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the molecular fingerprinting of this compound, providing confirmation of its functional groups and molecular weight.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds, making it an excellent tool for identifying functional groups. nih.gov For this compound, the IR spectrum is expected to show characteristic absorption bands that uniquely identify its structure. scispace.com

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition. High-resolution mass spectrometry can confirm the molecular formula of the compound. Furthermore, tandem mass spectrometry (MS/MS) techniques involve the fragmentation of the parent ion, and the resulting pattern of fragment ions provides valuable information about the molecule's structure. nih.gov The characterization of cyclic peptides and amino acid derivatives can be challenging due to the stability of the ring, which often requires cleavage of at least two bonds for fragmentation to occur. rsc.org

Table 2: Expected Spectroscopic Features for this compound

| Technique | Feature | Expected Value/Region | Functional Group Assignment |

|---|---|---|---|

| IR | Absorption Band | ~2240 cm⁻¹ | C≡N (Nitrile) stretch |

| Absorption Band | ~1735 cm⁻¹ | C=O (Ester) stretch | |

| Absorption Band | 1200-1000 cm⁻¹ | C-O (Ester) stretch | |

| Absorption Band | ~3300 cm⁻¹ | N-H (Amine) stretch | |

| MS | Molecular Ion Peak [M+H]⁺ | m/z 169.0977 | Corresponds to the molecular formula C₈H₁₂N₂O₂ |

| Fragmentation | Loss of ethoxy group (-OC₂H₅) | Fragment ion at m/z 123 | |

| Fragmentation | Loss of ethyl formate (B1220265) (-C₂H₅OCHO) | Fragment ion from ring cleavage |

X-ray Crystallographic Determination of Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information on bond lengths, bond angles, and both relative and absolute stereochemistry. nih.govresearchgate.net This technique is crucial for chiral molecules like this compound, as it can directly establish the spatial arrangement of atoms at its stereocenters. purechemistry.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de This analysis yields an electron density map from which the positions of the atoms can be determined. For chiral, enantiomerically pure compounds, the absolute configuration can be established by analyzing the anomalous scattering of X-rays. thieme-connect.denih.gov The Flack parameter is a critical value derived from the data that confirms the correctness of the assigned absolute stereochemistry; a value close to zero indicates the correct assignment. researchgate.netnih.gov

A crystal structure of a proline derivative reveals:

Absolute Configuration: Confirms the (5S) configuration at the C5 carbon and the L-configuration at the C2 carbon.

Relative Stereochemistry: Defines the spatial relationship between the cyano group and the ethyl ester group.

Solid-State Conformation: Shows the preferred ring pucker (endo or exo) and the torsion angles of the pyrrolidine ring in the crystalline state. This provides a static picture that complements the dynamic information from NMR. nih.gov

While a specific crystal structure for this compound is not detailed in the literature, analysis of related cyano-substituted heterocyclic compounds provides a template for the expected structural features. researchgate.netresearchgate.netnih.gov

Table 3: Illustrative Crystallographic Data for a Proline Derivative

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁ | Indicates a chiral, non-centrosymmetric space group. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the repeating unit in the crystal. |

| Flack Parameter | ~0.0(1) | Confirms the absolute stereochemistry of the molecule. |

| Key Torsion Angle (e.g., N-Cα-Cβ-Cγ) | -30° | Quantifies the degree and type of ring puckering. |

Computational Chemistry Approaches to Conformational Preferences and Molecular Geometry

Computational chemistry provides powerful theoretical tools to complement and interpret experimental data, offering deep insights into the structural and electronic properties of molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations can model the conformational landscape and dynamic behavior of this compound in various environments. researchgate.netacs.org

For proline derivatives, MD simulations are particularly useful for:

Exploring Conformational Space: Simulating the transitions between different ring pucker states (Cγ-endo and Cγ-exo) and the isomerization of the N-terminal amide bond (cis/trans). nih.govfrontiersin.org

Calculating Free Energy Surfaces: Determining the relative stability of different conformers and the energy barriers that separate them. aip.orgresearchgate.net

Simulating Solvent Effects: Understanding how interactions with solvent molecules, such as water, influence conformational preferences. biorxiv.org

These simulations provide a dynamic picture of the molecule's behavior that is often inaccessible to static experimental methods, helping to explain the ensemble of conformations observed in solution by NMR. nih.govfrontiersin.org

Table 4: Information Gained from MD Simulations of Proline Derivatives

| Parameter | Description | Application |

|---|---|---|

| Potential Energy Surface | A map of the energy of the molecule as a function of its geometry. | Identifies stable conformers (energy minima) and transition states. |

| Dihedral Angle Distribution | The probability of finding a specific torsion angle value over the course of the simulation. | Characterizes the flexibility of the ring and side chains. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the molecule's conformation over time. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Provides insight into hydrophobic and hydrophilic interactions. researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations are highly effective for predicting the geometry, relative energies, and spectroscopic properties of proline derivatives with considerable accuracy. masjaps.comepstem.net

Applications of DFT in the study of this compound include:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure of different conformers (e.g., Cγ-endo vs. Cγ-exo). The optimized geometry can be compared with X-ray crystallography data. nih.govmasjaps.com

Vibrational Frequency Analysis: Predicting the theoretical infrared (IR) spectrum. Comparing calculated frequencies with experimental IR data helps to assign the observed absorption bands to specific molecular vibrations. masjaps.commasjaps.com

NMR Chemical Shift Calculation: Predicting NMR chemical shifts, which can aid in the assignment of complex experimental spectra.

Thermodynamic Properties: Determining the relative stabilities of different isomers and conformers by calculating their electronic energies and thermodynamic properties. nih.gov

DFT calculations serve as a powerful bridge between experimental observation and theoretical understanding, providing a detailed picture of the molecule's electronic and structural characteristics. masjaps.com

Table 5: Comparison of Experimental and DFT-Calculated Properties

| Property | Experimental Method | DFT Calculation | Purpose of Comparison |

|---|---|---|---|

| Molecular Geometry | X-ray Crystallography | Geometry Optimization | Validate the computational model and understand solid-state vs. gas-phase structures. |

| Vibrational Frequencies | IR Spectroscopy | Frequency Analysis | Assign experimental IR bands to specific vibrational modes. masjaps.com |

| Conformer Energies | NMR (from populations) | Total Energy Calculation | Determine the relative stability of different conformers and predict their equilibrium populations. |

| NMR Chemical Shifts | NMR Spectroscopy | Magnetic Shielding Calculation | Aid in the assignment of NMR signals and interpret structural effects on shifts. |

Iv. Mechanistic Insights into Biological Interactions and Biochemical Modulation

Elucidation of Enzyme Inhibition Mechanisms

Ethyl (5S)-5-cyano-L-prolinate belongs to the class of cyanopyrrolidine derivatives, which are known to be potent inhibitors of several proline-specific peptidases. Their mechanism of action often involves direct interaction with the catalytic machinery of these enzymes.

Prolyl Oligopeptidase (POP/PREP) Inhibition by Cyanopyrrolidine Derivatives

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine peptidase that plays a significant role in the maturation and degradation of peptide hormones and neuropeptides. frontiersin.org Cyanopyrrolidine-based compounds have been identified as potent inhibitors of POP, with some exhibiting inhibitory activity in the low nanomolar range. frontiersin.org

The inhibitory action of cyanopyrrolidine derivatives against POP is primarily attributed to a covalent bonding mechanism with the catalytic serine residue, Ser554, within the enzyme's active site. The nitrile group of the cyanopyrrolidine moiety acts as an electrophilic "warhead" that is attacked by the hydroxyl group of Ser554. This nucleophilic attack leads to the formation of a stable covalent imidate adduct, effectively inactivating the enzyme. This mechanism is supported by kinetic studies which show that inhibitors with a cyano (CN) group exhibit rapid binding to POP. While the initial binding is fast, the dissociation can be slower, leading to a prolonged inhibitory effect. For instance, one study noted that a compound with a CN group had a dissociation half-life of 25 minutes. researchgate.netnih.gov

Beyond direct covalent modification of the active site, some cyanopyrrolidine inhibitors can induce conformational changes in the POP enzyme, a form of allosteric modulation. frontiersin.org While not directly binding to a distinct allosteric site, the interaction at the catalytic site can lead to a more stable enzyme conformation. For example, the well-studied POP inhibitor KYP-2047, a cyanopyrrolidine derivative, has been shown to cause conformational stabilization of POP's active site. nih.gov This stabilization can influence the enzyme's interaction with other proteins and modulate its non-proteolytic functions. This suggests that the binding of cyanopyrrolidine inhibitors can have broader effects on POP's biological roles beyond simply blocking its catalytic activity.

Inhibition of Other Proline-Metabolizing Enzymes (e.g., PRODH)

Proline dehydrogenase (PRODH) is a key enzyme in proline catabolism, catalyzing the oxidation of proline to Δ¹-pyrroline-5-carboxylate. While numerous proline-like compounds have been investigated as PRODH inhibitors, specific data on the direct inhibition of PRODH by this compound is not extensively documented in publicly available literature. nih.govnih.govnih.govmdpi.comscbt.comescholarship.org The research on PRODH inhibitors has largely focused on proline analogs, such as S-(–)-tetrahydro-2-furoic acid, and irreversible inhibitors like N-propargylglycine. nih.govnih.gov Further investigation is required to determine if this compound or other cyanopyrrolidine derivatives exhibit significant inhibitory activity against PRODH.

Modulation of Peptidases and Proteases (e.g., DPP-4, FAP, MMPs, Sortase SrtA, Arginase)

The cyanopyrrolidine scaffold has proven to be a versatile platform for developing inhibitors of other peptidases and proteases beyond POP.

Dipeptidyl Peptidase IV (DPP-4): Cyanopyrrolidines are a well-established class of DPP-4 inhibitors, with several compounds, such as vildagliptin (B1682220) and saxagliptin, having been developed as treatments for type 2 diabetes. nih.govingentaconnect.comresearchgate.netresearchgate.net DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like GLP-1. ingentaconnect.com The inhibitory mechanism of cyanopyrrolidines against DPP-4 is similar to that for POP, involving the formation of a covalent adduct with the catalytic serine residue in the enzyme's active site. ingentaconnect.com

Fibroblast Activation Protein (FAP): FAP is another serine protease that is overexpressed in the stroma of many epithelial cancers and is involved in tissue remodeling. nih.govacs.orgnih.gov N-acyl-glycyl-2-cyanopyrrolidine derivatives have been identified as potent and selective inhibitors of FAP. nih.govacs.orgnih.govresearchgate.netacs.org Optimization of this scaffold has led to compounds with low nanomolar FAP inhibition and high selectivity over related proteases like DPP-4 and POP. nih.govnih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. While various pyrrolidine-based compounds, including sulfonamide and mercaptopyrrolidine derivatives, have been developed as MMP inhibitors, there is a lack of specific data on the inhibitory activity of this compound against MMPs. nih.govnih.govmdpi.comresearchgate.netpubcompare.ai The known MMP inhibitors typically function by chelating the zinc ion in the active site, a mechanism distinct from the covalent modification associated with the cyanopyrrolidine nitrile group. nih.gov

Sortase SrtA: Sortase A (SrtA) is a bacterial transpeptidase crucial for the virulence of Gram-positive bacteria like Staphylococcus aureus. mdpi.comnih.govnih.govrsc.orgnih.gov While some 4-cyano-5-phenyl prolinate derivatives have been tested for SrtA inhibition, they generally showed poor efficacy. nih.gov More potent inhibition has been observed with other electrophilic groups on the pyrrolidine (B122466) ring, suggesting that the cyanopyrrolidine scaffold may not be optimal for targeting the active site cysteine of SrtA. nih.gov

Arginase: Arginase is a manganese-containing enzyme that hydrolyzes L-arginine to L-ornithine and urea. nih.govmedchemexpress.commdpi.comresearchgate.netnih.gov The development of arginase inhibitors has primarily focused on amino acid derivatives and boronic acid-based compounds that mimic the substrate L-arginine. mdpi.com There is currently no significant evidence in the scientific literature to suggest that this compound or other cyanopyrrolidine derivatives are effective inhibitors of arginase.

Receptor Binding and Ligand-Receptor Interactions

While the primary biological activities of this compound and its analogs are attributed to enzyme inhibition, the possibility of direct interactions with receptors cannot be entirely ruled out, though it is not a primary focus of current research. The study of ligand-receptor interactions is crucial for understanding the full pharmacological profile of any compound. mdpi.comresearchgate.netnih.govnih.govresearchgate.net However, to date, there is a lack of specific studies investigating the binding of this compound to any particular receptor. The existing literature on cyanopyrrolidine derivatives predominantly focuses on their role as enzyme inhibitors rather than receptor ligands. Future research may explore the potential for these compounds to interact with specific receptor types, which could reveal novel biological activities.

Interaction with Neurotransmitter Receptors (e.g., Melanocortin, Dopamine (B1211576) D2/D3)

The proline scaffold is a key structural motif in the design of ligands targeting G-protein-coupled receptors (GPCRs), including melanocortin and dopamine receptors. The rigid, cyclic nature of proline helps to constrain the conformation of a ligand, which can lead to higher affinity and selectivity for its target receptor.

Melanocortin Receptors: The melanocortin system is involved in a wide array of physiological processes, including energy homeostasis, pigmentation, and inflammation. researchgate.net The melanocortin receptors (MCRs), particularly MC3R and MC4R, are significant targets for drug discovery. researchgate.netmdpi.com Research has shown that ligands based on a proline scaffold can exhibit significant binding affinity for MC3 and MC4 receptors. researchgate.netnih.gov The design of such ligands often involves creating a more conformationally rigid structure to improve interaction with the receptor. nih.gov For instance, bicyclic scaffolds derived from proline and its analogues have been used to explore structure-activity relationships, leading to the identification of selective antagonists for MC1, MC3, and MC5 receptors. nih.gov The core pharmacophore for many melanocortin receptor ligands is the -His-Phe-Arg-Trp- sequence, and proline-based structures aim to mimic the conformation of this sequence to achieve potent and selective binding. nih.govnih.gov

Dopamine D2/D3 Receptors: Dopamine receptors are crucial in modulating cognitive functions and are targets for conditions like Parkinson's disease and schizophrenia. nih.gov The D2 and D3 subtypes are of particular interest. Proline-containing molecules, such as Pro-Leu-Gly-NH2 (PLG), have been shown to act as allosteric modulators of the D2 dopamine receptor. semanticscholar.orgresearchgate.net Ligand design for these receptors has utilized conformationally constrained peptidomimetics, including bicyclic and spiro-bicyclic scaffolds derived from proline, to stabilize a specific bioactive conformation, such as a type II β-turn. semanticscholar.orgresearchgate.net The presence and orientation of key pharmacophoric elements, like a carboxamide group, are critical for modulating dopamine receptor activity. semanticscholar.org While many ligands show little selectivity between D3 and D2 receptors, some novel scaffolds have demonstrated preferential binding to the D3 subtype. nih.gov The structural differences between the D2 and D3 receptors, particularly on the extracellular side, can be exploited by different ligand scaffolds to achieve selectivity. elifesciences.orgnih.gov

The introduction of a cyano group, as in this compound, adds a polar, electron-withdrawing nitrile functional group. In the context of receptor binding, this group could potentially engage in hydrogen bonding or dipole-dipole interactions with amino acid residues in the receptor's binding pocket, thereby influencing the ligand's affinity and selectivity.

Ligand Design Principles based on Proline Scaffolds

The use of proline and its derivatives as a central scaffold is a well-established strategy in medicinal chemistry for designing receptor ligands with improved pharmacological profiles. The inherent conformational rigidity of the pyrrolidine ring of proline reduces the entropic penalty upon binding to a receptor, which can translate to higher affinity. nih.gov

Key principles in the design of proline-scaffold-based ligands include:

Conformational Constraint: The primary advantage of the proline ring is its ability to lock a portion of the molecule into a predictable conformation. This is crucial for mimicking the bioactive conformation of endogenous peptides or for optimizing interactions with the receptor's binding site. nih.govsemanticscholar.org For example, proline can induce specific turn structures in peptides, which is a strategy used in designing peptidomimetics for melanocortin and dopamine receptors. nih.govsemanticscholar.org

Stereochemical Control: The stereocenters within the proline scaffold allow for precise three-dimensional positioning of substituent groups. Minor changes in stereochemistry can lead to significant differences in biological activity, switching a compound from a positive to a negative modulator, for instance. nih.govresearchgate.net

Scaffold for Diversity: The proline ring serves as a versatile anchor point for adding various functional groups at different positions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. nih.gov This approach has been used to develop libraries of compounds targeting receptors like the melanocortin-4 receptor (MC4R). researchgate.net

Peptidomimicry: Proline scaffolds are frequently used to create non-peptide molecules (peptidomimetics) that retain the biological activity of a native peptide ligand but have improved stability against enzymatic degradation and better oral bioavailability. nih.gov

The incorporation of a cyano group into a proline scaffold adds another dimension to ligand design. The nitrile moiety is a valuable functional group in drug design due to its metabolic stability and its ability to act as a hydrogen bond acceptor. It can also serve as a bioisostere for other functional groups like a carbonyl or a hydroxyl group, potentially altering the electronic properties and binding mode of the ligand.

| Design Principle | Description | Target Receptor Examples | Reference |

|---|---|---|---|

| Conformational Rigidity | The pyrrolidine ring of proline restricts bond rotation, reducing the entropic penalty of binding and pre-organizing the ligand for receptor interaction. | Melanocortin Receptors, Dopamine D2/D3 Receptors | nih.govsemanticscholar.org |

| Stereochemical Diversity | Multiple chiral centers allow for precise spatial arrangement of substituents, enabling fine-tuning of receptor affinity and selectivity. | Melanocortin MC5 Receptor, Dopamine D2 Receptor | nih.govresearchgate.net |

| Scaffold for Functionalization | The proline core provides a stable framework to which various chemical groups can be attached to explore structure-activity relationships. | Melanocortin MC4 Receptor | researchgate.net |

| Induction of Secondary Structures | Proline is known to induce specific turn conformations (e.g., β-turns) in peptide chains, a feature exploited in peptidomimetic design. | Dopamine D2 Receptor, Melanocortin Receptors | nih.govsemanticscholar.org |

Modulation of Cellular Processes by Cyano-Prolinate Compounds (Research Contexts)

While direct research on this compound's modulation of cellular processes is limited, the broader category of proline-containing compounds, particularly those derived from natural sources like cyanobacteria, has been investigated in various research contexts.

Neurodegenerative diseases are often characterized by progressive neuronal dysfunction and death, driven by mechanisms like chronic inflammation and oxidative stress. nih.gov Natural compounds are being actively investigated as potential neuroprotective agents. nih.gov Cyanobacteria have emerged as a rich source of bioactive compounds with neuroprotective potential. nih.govresearchgate.net Several of these compounds are peptides or alkaloids that may incorporate proline or proline-like structures. The proposed neuroprotective mechanisms of these compounds often involve the attenuation of neuroinflammation and the reduction of oxidative damage. nih.govnih.gov For instance, certain cyanobacterial compounds have been found to inhibit enzymes like acetylcholinesterase (AChE) and reduce the accumulation of protein aggregates associated with neurodegenerative conditions. nih.gov

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents has led researchers to explore natural products, including those from cyanobacteria. nih.govmdpi.com Some cyanobacterial metabolites have demonstrated the ability to modulate key inflammatory pathways. For example, certain compounds can reduce the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com The mechanisms often involve the downregulation of inducible nitric oxide synthase (iNOS) expression. mdpi.comnih.gov The Keap1/Nrf2 pathway, a critical regulator of antioxidant and anti-inflammatory responses, is another target for some natural compounds. nih.gov Proline-containing peptides from cyanobacteria, such as aeruginosins and cyanopeptolins, have been shown to decrease the transcription of pro-inflammatory agents like interleukin-8 (IL-8) and TNF-α. mdpi.com

| Research Area | Observed Effect/Mechanism | Example Compound Class/Source | Reference |

|---|---|---|---|

| Neuroprotection | Attenuation of neuroinflammation and oxidative stress; inhibition of AChE. | Cyanobacterial metabolites | nih.govresearchgate.net |

| Anti-inflammation | Inhibition of nitric oxide (NO) production; downregulation of iNOS; modulation of the Keap1/Nrf2 pathway. | Cyanobacterial peptides (Aeruginosins, Cyanopeptolins) | nih.govmdpi.com |

| Anti-angiogenesis | Inhibition of VEGF and bFGF expression; downregulation of matrix metalloproteinases (MMPs). | Flavonoids (e.g., Curcumin, Quercetin) | nih.govmdpi.com |

| Antimicrobial | Inhibition of protein synthesis; disruption of cell membranes; inhibition of quorum sensing. | Cyanobacterial peptides (e.g., Pitiprolamide) | nih.govfrontiersin.org |

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. A variety of natural compounds have been identified as potential anti-angiogenic agents. nih.gov These compounds can interfere with the angiogenic cascade at multiple points. Common mechanisms include the inhibition of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), two key signaling molecules that promote blood vessel growth. nih.govmdpi.com Other mechanisms involve downregulating the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix to allow for endothelial cell migration and invasion. nih.gov While not directly linked to cyano-prolinate compounds, many natural products with anti-angiogenic activity, such as certain flavonoids and alkaloids, possess heterocyclic ring structures that, like proline, provide a rigid scaffold.

The rise of antibiotic resistance has spurred the search for new antimicrobial agents from diverse sources, including cyanobacteria. nih.govresearchgate.net Cyanobacteria produce a wide range of secondary metabolites with activity against bacteria, fungi, and viruses. frontiersin.org Proline is a constituent of several antimicrobial peptides isolated from these organisms. For example, pitiprolamide, which contains four proline residues, has shown activity against Mycobacterium tuberculosis. nih.gov The proposed antimicrobial mechanisms of cyanobacterial metabolites are varied and can include the inhibition of protein synthesis, disruption of the cell membrane leading to leakage of cellular contents, and interference with DNA replication. nih.govfrontiersin.org Some compounds may also act by inhibiting quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors. frontiersin.org

Research on Anticancer Cellular Pathways

A comprehensive review of publicly available scientific literature and research databases reveals a notable absence of studies specifically investigating the mechanistic insights into the anticancer cellular pathways of this compound. Consequently, there is no direct scientific evidence to detail its interactions with biological systems or its modulation of biochemical pathways in the context of cancer.

The study of proline metabolism and its analogues in cancer is an active area of research. Investigations have shown that proline metabolism is intricately linked to tumor growth and progression, with enzymes such as pyrroline-5-carboxylate reductase 1 (PYCR1) and proline dehydrogenase (PRODH) being identified as potential therapeutic targets. nih.govnih.govmdpi.comnih.gov Furthermore, various proline-containing compounds, such as certain cyclic peptides and their linear analogues, have demonstrated cytotoxic effects against cancer cell lines like HeLa. tandfonline.comtandfonline.comresearchgate.net

Additionally, compounds featuring a cyano group have been a subject of interest in anticancer research. For instance, α-cyano bis(indolyl)chalcones have been reported to exhibit cytotoxicity against several cancer cell lines, with proposed mechanisms including the induction of apoptosis and generation of reactive oxygen species (ROS). nih.govrsc.org

However, it is crucial to emphasize that these findings pertain to structurally related but distinct molecules. The unique combination of a proline ring, a cyano group, and an ethyl ester in this compound necessitates specific investigation to determine its biological activity and potential mechanisms of action. Without such dedicated research, any discussion on its role in anticancer cellular pathways would be purely speculative. As of the current date, no peer-reviewed studies have been published that would provide the detailed research findings and data required to populate a thorough analysis of this specific compound's effects on cancer biology.

Data Tables

Due to the lack of specific research on the anticancer cellular pathways of this compound, no data tables on its biological activity can be provided.

V. Structure Activity Relationship Sar Studies and Rational Design of Cyano Proline Analogues

Systemic Variation of the Cyano-Prolinate Scaffold for Enhanced Selectivity

The proline ring, with its unique constrained cyclic structure, serves as a versatile scaffold in medicinal chemistry. nih.gov Systematic modifications of this core structure are a key strategy for enhancing the selectivity of cyano-proline analogues. Chemical structures that mimic proline but introduce specific molecular changes are broadly defined as proline analogues. nih.gov These can include substituted prolines, ring size homologues, and heterocyclic structures. nih.gov

One powerful method for creating structural diversity is "proline editing," where peptides are first synthesized with hydroxyproline. acs.orgnih.gov The hydroxyl group is then chemically modified to introduce a wide array of substituents with different stereochemistries, effectively "editing" the proline residue within the peptide sequence. acs.orgnih.gov This approach allows for the generation of functionally and structurally diverse proline derivatives without requiring complex solution-phase synthesis for each new analogue. acs.orgnih.gov

Research into inhibitors for enzymes like Fibroblast Activation Protein (FAP) has utilized the N-4-quinolinoyl-Gly-(2S)-cyanoPro scaffold. nih.gov By exploring the SAR around this core, researchers have developed highly potent and selective inhibitors. nih.gov This demonstrates that modifying the groups attached to the core cyanopyrrolidine scaffold is a successful strategy for improving selectivity against related enzymes such as dipeptidyl peptidases (DPPs). nih.gov The goal of these variations is to optimize interactions with the target protein while minimizing off-target binding, thereby enhancing the compound's selectivity profile.

Impact of Stereochemistry on Biological Activity and Binding Affinity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, has a profound impact on the biological activity of cyano-proline analogues. nih.gov Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a ligand. nih.govresearchgate.net The majority of natural products are chiral and are typically biosynthesized in an enantiomerically pure form, highlighting the importance of stereochemistry in molecular recognition. nih.gov

The stereochemistry of substituents on the proline ring also influences the ring's conformation, known as "ring pucker." nih.gov For example, the configuration of a substituent at the 4-position (4R or 4S) can favor either an exo or endo pucker through stereoelectronic or steric effects. nih.gov This, in turn, affects the conformation of the peptide backbone, including the critical cis-trans isomerism of the amide bond preceding the proline residue. nih.gov The exo ring pucker stabilizes the trans amide bond, which is often crucial for proper protein folding and function. nih.gov The initial discovery and optimization of inhibitors based on the N-4-quinolinoyl-Gly-(2S)-cyanoPro scaffold underscore the importance of the (2S) configuration for high potency. nih.gov

Influence of Substituents on Pharmacological Potency and Specificity

The type and position of chemical substituents on the cyano-prolinate framework are critical determinants of pharmacological potency and specificity. Modifications can alter a compound's electronic properties, size, and ability to form specific interactions like hydrogen bonds, which directly impacts binding affinity for its target. nih.gov

The addition of even small functional groups can lead to significant changes in activity. For instance, the addition of a formyl group to L-proline to create N-formyl L-proline resulted in a 17-fold increase in binding affinity for its target enzyme compared to proline alone. nih.gov This enhanced potency is attributed to the ability of the formyl group to form additional hydrogen bonds within the enzyme's active site. nih.gov This highlights how a single substituent can optimize molecular interactions and dramatically improve potency.

| Scaffold/Analogue Class | Substituent/Modification | Observed Effect on Activity/Potency | Reference |

|---|---|---|---|

| L-Proline | N-formyl group | 17-fold increase in binding affinity | nih.gov |

| 4-Hydroxyproline | Electron-withdrawing groups (e.g., fluoro) | Induces stereoelectronic effects, influences ring pucker and peptide conformation | acs.orgnih.gov |

| α-cyano bis(indolyl)chalcones | N-Et on indole (B1671886) ring | Beneficial for activity compared to N-Me | nih.gov |

| α-cyano bis(indolyl)chalcones | Protection of indole nitrogen with p-chlorobenzyl | Detrimental to activity | nih.gov |

Computational SAR Approaches for Predictive Ligand Design

In modern drug discovery, computational methods are indispensable for the rational design of new molecules and for understanding complex SAR data. nih.gov These in silico techniques allow researchers to predict the binding affinity and binding mode of novel cyano-proline analogues before they are synthesized, saving significant time and resources. nih.govnih.gov

Molecular docking is a primary computational tool used to simulate the interaction between a ligand, such as a cyano-proline derivative, and its protein target. nih.govscienceopen.com This method predicts the preferred orientation of the ligand in the binding site and estimates the strength of the interaction using scoring functions. nih.gov The insights gained from docking models can guide the design of new analogues with improved complementarity to the target's active site. scienceopen.com

For more accurate predictions of binding affinity, more rigorous physics-based methods are employed. nih.gov Techniques like Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE) calculate the free energy of binding, providing a more quantitative prediction of a compound's potency. nih.gov These approaches rely on carefully calibrated molecular energy functions and simulations that often include explicit solvent molecules to better mimic physiological conditions. nih.gov The application of these computational strategies accelerates the optimization cycle in drug discovery, enabling a more focused and efficient search for potent and selective cyano-proline-based therapeutic agents. scienceopen.com

Vi. Strategic Applications of Ethyl 5s 5 Cyano L Prolinate As a Versatile Chemical Building Block and Molecular Scaffold

Role in Asymmetric Synthesis of Complex Organic Molecules

The inherent chirality of the proline ring makes its derivatives, including ethyl (5S)-5-cyano-L-prolinate, valuable starting materials for the synthesis of enantiomerically pure complex molecules. nih.gov The fixed stereochemistry at the C2 position guides the stereochemical outcome of subsequent reactions, a cornerstone of asymmetric synthesis.

Preparation of Chiral Intermediates for Advanced Syntheses

Proline derivatives containing a cyano group are critical chiral intermediates in the pharmaceutical industry, most notably in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors used for the treatment of type 2 diabetes. nih.gov While many prominent DPP-IV inhibitors like Vildagliptin (B1682220) and NVP-DPP728 utilize a 2-cyanopyrrolidine core, the underlying principle highlights the strategic importance of the cyanated proline scaffold. nih.gov

The cyano group in these intermediates is crucial for their biological activity, often forming a reversible covalent bond with a key serine residue in the enzyme's active site. nih.gov The synthesis of these complex molecules relies on the stereoselective construction of the substituted pyrrolidine (B122466) ring, where the chirality of the proline starting material is paramount. This compound represents a synthon that can be theoretically employed to construct analogous chiral intermediates, with the cyano group at the 5-position offering an alternative substitution pattern for exploring structure-activity relationships in novel drug candidates. The conversion of the nitrile to other functional groups, such as amines or carboxylic acids, further expands its utility as a precursor to diverse chiral building blocks. nih.gov

Table 1: Examples of Cyanated Proline Derivatives as Key Intermediates This table presents examples of related cyanopyrrolidine intermediates to illustrate the role of this class of compounds in synthesis.

| Intermediate Class | Target Molecule Class | Key Synthetic Role |

| 2-Cyanopyrrolidines | DPP-IV Inhibitors | Provides the core chiral scaffold and the enzyme-interacting nitrile group. nih.gov |

| 5-Substituted Prolinates | Specialized Amino Acids | Serves as a precursor for creating novel, non-proteinogenic amino acids. nih.gov |

Construction of Conformationally Constrained Peptide Mimetics

Peptides often suffer from poor pharmacological properties, including susceptibility to proteolytic degradation and low bioavailability. Incorporating conformationally constrained amino acid surrogates is a powerful strategy to overcome these limitations. nih.gov The rigid, cyclic structure of proline itself restricts the conformational freedom of the peptide backbone. nih.gov

Introducing a substituent at the C5 position of the pyrrolidine ring, as in this compound, imposes additional steric constraints, further limiting the ring's puckering and influencing the cis/trans isomerization of the preceding peptide bond. This enhanced rigidity can lock a peptide mimetic into its bioactive conformation, leading to improved receptor affinity and selectivity. nih.gov Furthermore, the cyano group can be chemically transformed into other side chains, such as aminomethyl or carboxymethyl groups, allowing for the creation of novel unnatural amino acids that can mimic the side chains of natural amino acids like lysine (B10760008) or glutamate (B1630785) while retaining the constrained proline backbone.

Scaffold Design in Medicinal Chemistry and Chemical Biology

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.govresearchgate.net The proline ring is a quintessential example of such a scaffold due to its unique structural and conformational properties and its prevalence in a wide range of bioactive natural products and synthetic drugs.

Development of Privileged Proline-Based Scaffolds

The proline scaffold offers a rigid, three-dimensional structure that can be decorated with various functional groups to optimize interactions with biological targets. nih.gov Its constrained nature reduces the entropic penalty upon binding, often leading to higher affinity. This compound serves as an advanced version of this scaffold, where the 5-cyano group acts as a key diversification point. Through various chemical transformations of the nitrile, a library of diverse compounds can be generated from a single, stereochemically defined starting material. This approach is highly efficient in medicinal chemistry for exploring the chemical space around a particular pharmacophore.

Integration into Cyclic Peptides and Diketopiperazines for Enhanced Properties

Proline residues are known to be "turn-inducers" and are frequently found in the β-turn regions of proteins and cyclic peptides. nih.gov This property is exploited in the design of cyclic peptides to stabilize specific secondary structures. nih.govmdpi.com The incorporation of a 5-substituted proline derivative like this compound can further rigidify these turns, enhancing the structural integrity and stability of the cyclic peptide. nih.gov This increased stability can lead to higher resistance to enzymatic degradation and improved cell permeability. nih.gov

Diketopiperazines (DKPs), the cyclic form of dipeptides, are another class of molecules with significant biological activity. beilstein-journals.orgwikipedia.org Proline-containing DKPs are particularly common due to the ease of cyclization of X-Pro dipeptides. beilstein-journals.org Using this compound in the synthesis of DKPs would yield a scaffold with a fixed stereochemistry and a functional handle (the cyano group) available for further modification, allowing for the creation of novel DKP libraries with potential therapeutic applications. researchgate.net

Table 2: Influence of Proline Derivatives on Peptide and DKP Structures

| Molecular Class | Role of Proline Derivative | Potential Enhancement from 5-Cyano Group |

| Cyclic Peptides | Induces and stabilizes β-turns, restricts conformation. nih.gov | Increased rigidity, provides a point for conjugation or functionalization. |

| Diketopiperazines (DKPs) | Forms a rigid bicyclic core scaffold, facilitates cyclization. beilstein-journals.org | Allows for post-cyclization diversification of the scaffold. |

Engineering of Nanosized Scaffolds for Ligand Display

The precise spatial arrangement of ligands is critical for modulating multivalent interactions with biological receptors. Rigid molecular scaffolds are required to control the positioning of ligands on a nanometer scale. Polyproline helices, due to their rigidity and well-defined rod-like structure, have been developed as nanosized scaffolds. rsc.orgresearchgate.net By synthesizing macrocycles composed of multiple polyproline helices, it is possible to create platforms that display ligands in specific geometric patterns. nih.gov

While these scaffolds typically use standard proline, a derivative such as this compound could be strategically incorporated. The cyano group, after conversion to a suitable functional group like an amine, could serve as a specific attachment point for ligands. This would allow for the precise placement of bioactive molecules onto the rigid nanoscaffold, enabling the study and manipulation of receptor clustering and cell signaling events. researchgate.netnih.gov

Biotechnological Research Applications

This compound, a derivative of the amino acid L-proline, holds potential as a specialized tool in biotechnological research. As a proline analogue, its unique structure—featuring a cyano group at the 5-position—can be leveraged to investigate complex biological processes. Proline analogues are invaluable in biochemical and cellular studies because they can mimic or subtly alter the functions of natural proline, providing insights that would be difficult to obtain through other means. While the broad class of proline analogues has seen extensive use, specific research detailing the applications of this compound is not widely available in publicly accessible literature. The following sections describe the potential and established applications of proline analogues in general, with the explicit acknowledgment that direct experimental evidence for this compound in these specific contexts is limited.

Proline analogues are instrumental in elucidating the intricacies of amino acid metabolism and the mechanisms of enzyme catalysis. These synthetic molecules can act as probes, inhibitors, or alternative substrates for enzymes involved in proline metabolic pathways. The introduction of a cyano group, as seen in this compound, can significantly alter the electronic and steric properties of the molecule compared to proline. This modification can influence its interaction with enzymes, potentially leading to inhibition or altered catalytic processing.

Investigating Metabolic Pathways: By introducing a proline analogue into a biological system, researchers can trace its uptake and subsequent metabolic fate. This can reveal novel metabolic pathways or provide a deeper understanding of existing ones. For instance, if this compound is recognized and processed by enzymes in the proline pathway, the downstream metabolites would be "tagged" with the cyano group, allowing for their identification and characterization.

Enzyme Inhibition Studies: The cyano group is a potent electron-withdrawing group, which can affect the binding affinity of the molecule to the active site of an enzyme. This compound could potentially act as a competitive or non-competitive inhibitor of enzymes that recognize proline as a substrate. Studying the kinetics of such inhibition can provide valuable information about the structure and function of the enzyme's active site.

Despite the theoretical potential for this compound in these applications, a thorough review of scientific literature did not yield specific studies or datasets detailing its use in probing amino acid metabolism or enzyme catalysis. The table below illustrates hypothetical data that could be generated from such research, based on studies with other proline analogues.

| Enzyme Target | Analogue | Observed Effect | Kinetic Parameter (Ki) |

| Prolyl-tRNA Synthetase | This compound | Competitive Inhibition (Hypothetical) | Not Determined |

| Proline Dehydrogenase | This compound | Substrate Analogue (Hypothetical) | Not Determined |

| Pyrroline-5-Carboxylate Reductase | This compound | Allosteric Modulation (Hypothetical) | Not Determined |

Protein engineering aims to modify the structure of proteins to enhance their function or create novel properties. Proline plays a critical role in protein structure due to its unique rigid pyrrolidine ring, which restricts the conformational flexibility of the polypeptide backbone. The incorporation of proline analogues into proteins is a powerful strategy to modulate protein stability, folding, and function.

The substitution of natural proline with an analogue like this compound could introduce specific changes to a protein's properties:

Modulation of Protein Stability: The rigid structure of the proline ring is a key determinant of protein stability. The introduction of a cyano group could further influence the conformational preferences of the pyrrolidine ring, potentially leading to increased or decreased protein stability. The electron-withdrawing nature of the cyano group might also affect local dipole moments and interactions with neighboring residues.

Altering Protein Folding Kinetics: The cis-trans isomerization of the peptide bond preceding a proline residue is often a rate-limiting step in protein folding. Proline analogues can alter the energy barrier for this isomerization, thereby influencing the kinetics of protein folding.

Creation of Novel Functional Sites: The cyano group could serve as a chemical handle for further modifications or as a unique interaction point within the protein structure.

| Target Protein | Proline Analogue | Engineered Property | Potential Application |

| Collagen | This compound | Enhanced Thermal Stability (Hypothetical) | Biomaterial Development |

| Green Fluorescent Protein (GFP) | This compound | Altered Folding Pathway (Hypothetical) | Protein Folding Research |

| Human Insulin (B600854) | This compound | Modified Receptor Binding (Hypothetical) | Therapeutic Protein Design |

Vii. Future Research Directions and Emerging Trends in Cyano Prolinate Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of highly functionalized and stereochemically defined proline derivatives like ethyl (5S)-5-cyano-L-prolinate is a key focus of modern organic chemistry. While direct synthetic routes for this specific ester are not extensively detailed in publicly available literature, the synthesis of the broader class of 2-cyanopyrrolidine derivatives has been a subject of intense research, driven by their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govresearchgate.net

Historically, the synthesis of proline derivatives has involved multi-step sequences. nih.gov A plausible and efficient pathway to obtain this compound can be inferred from established methods for creating similar structures. One such general method involves the cyclization of a 2-cyanoethylglycine ester in the presence of a palladium catalyst. oup.com This approach offers a high-yield, single-step conversion from a butyric acid derivative. oup.com

More contemporary and sustainable approaches are continuously being explored. Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of proline derivatives. L-proline itself can catalyze the formation of various heterocyclic compounds, highlighting the potential for developing more green and efficient synthetic protocols. researchgate.net The use of biocatalysts and chemocatalytic methods that operate under milder conditions with reduced environmental impact represents a significant trend in this area.

Discovery of Uncharted Biological Targets and Therapeutic Modalities

The primary biological target identified for the cyanopyrrolidine class of compounds, to which this compound belongs, is dipeptidyl peptidase-4 (DPP-4). nih.govoatext.com DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). oatext.com By inhibiting DPP-4, these compounds prolong the action of incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner. oatext.com This mechanism has established DPP-4 inhibitors, often referred to as "gliptins," as a significant class of oral medications for the management of type 2 diabetes mellitus. wikipedia.orgdiabetesmyway.nhs.uk

The therapeutic potential of cyanopyrrolidine derivatives extends beyond diabetes. Research has shown that DPP-4 is involved in a multitude of physiological processes, including immune regulation. oatext.com Consequently, inhibitors of this enzyme are being investigated for their potential in treating inflammatory conditions. oatext.com

While DPP-4 is the most well-characterized target, the exploration for new biological activities of cyano-prolinate compounds is an active area of research. For example, derivatives of 5-cyanopyrrolidine have been investigated for their activity against other enzymes and as potential therapeutic agents in different disease areas. The unique constrained conformation of the proline ring combined with the reactive cyano group makes these molecules versatile scaffolds for interacting with a variety of biological targets.